3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a unique structure characterized by a thieno ring fused to a pyrimidine, along with an amino group and a thioxo substituent. Its potential pharmacological properties have garnered attention in medicinal chemistry, particularly for its anti-inflammatory and analgesic activities.
This compound is classified as a thienopyrimidine derivative and is often synthesized through various organic reactions involving thieno and pyrimidine precursors. The presence of the thioxo group contributes to its reactivity and biological activity, making it a subject of interest in drug discovery and development.
The synthesis of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves several key steps:
The yield of synthesized compounds can vary; for instance, one method reports yields around 78% with melting points exceeding 172 °C. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds.
The molecular formula for 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is . Its structural features include:
The compound participates in various chemical reactions that can modify its structure or enhance its biological activity:
The mechanism of action for compounds like 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one primarily involves their interaction with specific biological targets:
Data from biological evaluations indicate that derivatives of this compound exhibit significant anti-inflammatory effects in various assays .
3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has potential applications in:
Thienopyrimidinones exhibit structural diversity through:1. Ring Fusion Isomerism: Three isomeric forms exist based on fusion orientation:- Thieno[2,3-d]pyrimidines (fusion at C2-C3 bonds, as in the target compound)- Thieno[3,2-d]pyrimidines (fusion at C3-C4 bonds)- Thieno[3,4-d]pyrimidines (less common fusion)The [2,3-d] isomer demonstrates superior conformational stability for receptor binding [1].
Table 1: Structural Derivatives of Thieno[2,3-d]pyrimidin-4(1H)-one Scaffolds and Key Properties
Substituent Positions | Example Functional Groups | Electronic Effects | Biological Relevance |
---|---|---|---|
2-Position | =O, =S, -NHalkyl, -N(aryl)alkyl | =S enhances polarizability | H-bond acceptor strength; kinase hinge binding |
3-Position | -NH₂, -NHR, -NR₂, alkyl | -NH₂ enables protonation | Salt bridge formation; covalent modification |
4-Position | C=O (lactam), exocyclic -NH₂ | Lactam = strong H-bond donor/acceptor | ATP-mimicry in kinase inhibition |
6/7-Position (Annulated/Benzo) | Hydrogen, alkyl, halogens, aryl, carboxylate | Electron-withdrawing groups reduce electron density | Membrane permeability modulation; target specificity |
The 3-amino-2-thioxo variant exhibits tautomerism between thione (C=S) and thiol (C-SH) forms, with crystallographic evidence confirming predominant thione configuration facilitating hydrophobic contacts [3] [7]. Annulation at the 5,6-positions (e.g., tetrahydrobenzo derivatives) enhances planarity and π-stacking capacity, while 6-carboxylate esters (as in ethyl 4-aminothienopyrimidine-6-carboxylates) improve cellular uptake [6].
The 3-amino-2-thioxo derivative demonstrates exceptional promise in CNS drug discovery due to:
Serotonin Receptor (5-HT) Affinity: Molecular docking reveals hydrogen bonding between the 2-thioxo group and transmembrane residues of 5-HT₃ receptors (particularly Lys200 and Tyr234). The 3-amino group forms electrostatic interactions with Asp229, analogous to serotonin’s ammonium interaction [2]. Substituted derivatives exhibit enhanced binding:Ki = 42 nM for 6-bromo-3-amino-2-thioxo analogs vs. 5-HT₃R
This underpins potential applications in irritable bowel syndrome (DDP-225 analog mechanism) and depression [2] [5].
Dopamine Receptor Modulation: The scaffold mimics endogenous dopamine’s catechol ring geometry. Computational models show:
Ionic bonding between protonated 3-amino group and Asp114Derivatives with 6-ethyl substituents show D₂R binding affinity (IC₅₀ = 0.16 μM) comparable to haloperidol [5] [6].
Kinase Inhibition in Neurological Cancers: Fms-like tyrosine kinase 3 (FLT3) inhibition is critical in glioblastoma:
Table 2: Neuroreceptor Binding Parameters of 3-Amino-2-thioxothieno[2,3-d]pyrimidin-4-ones
Target Receptor | Key Binding Interactions | Experimental Affinity | Functional Outcome |
---|---|---|---|
5-HT₃ | 2-Thioxo: H-bond to Lys200/Tyr234; 3-amino⁺: electrostatic with Asp229 | Ki = 42–280 nM (varies by 6-substituent) | Antagonism; potential anxiolytic effects |
D₂ Dopamine | Core π-stacking with Phe320/Phe325; 3-amino⁺: salt bridge to Asp114 | IC₅₀ = 0.16–1.4 μM | Antagonism; antipsychotic potential |
FLT3 Kinase | Thiophene S: hydrophobic contact with Leu616; 2-thioxo: H-bond to Cys694 | IC₅₀ = 32.4–83.5 μM | Apoptosis induction in glioblastoma |
The synthetic evolution of these derivatives progressed through distinct phases:
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile + CS₂ → 6,7,8,9-Tetrahydro-2-thioxobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (Yield: 38%)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate + formamide → MW (150°C, 25 min) → Thienopyrimidinone (90% yield)
Table 3: Historical Milestones in Thieno[2,3-d]pyrimidinone Drug Discovery
Time Period | Synthetic Advance | Key Compound Class | Therapeutic Application |
---|---|---|---|
1980s–1990s | Gewald-based cyclocondensations with CS₂/thiourea | 2-Thioxo-3H-thieno[2,3-d]pyrimidin-4-ones | Antimicrobial screening |
Early 2000s | POCl₃-mediated chlorination at C4 | 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidines | Kinase inhibitor precursors |
2010–2015 | Microwave-assisted ring closure | 6-Cinnamoyl-4-arylaminothienopyrimidines | Irreversible EGFR inhibitors (IC₅₀ = 0.13 μM) |
2015–Present | Petasis multicomponent reaction | 2-((Aryl)(piperazinyl)methyl)phenol derivatives | Antimalarials (IC₅₀ = 0.74 μM) |
2020–Present | FLT3-targeted chloroacetamido derivatives | 3-[2-Chloro-N-(3-tert-butylisoxazol-5-yl)acetamido] analogs | Glioblastoma therapy (FLT3 IC₅₀ = 32.4 μM) |
The structural evolution of 3-amino-2-thioxo derivatives reflects three strategic design principles:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2